molecular formula C13H8Cl2N2 B1297174 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole CAS No. 69498-30-2

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole

Cat. No. B1297174
CAS RN: 69498-30-2
M. Wt: 263.12 g/mol
InChI Key: CWLKFFOXFNQDQP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Structural and Spectroscopic Analysis

Research has been conducted on the synthesis, structural, and spectroscopic studies of benzimidazole derivatives, including detailed analysis through X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, electronic structure, vibrational spectra, and NMR characteristics of such compounds, highlighting their potential in various scientific applications (Saral, Özdamar, & Uçar, 2017).

Biological Evaluation and DNA Binding Properties

Benzimidazole derivatives have been evaluated for their biological activities, including their DNA-binding properties. Studies have shown that these compounds exhibit good binding propensity towards fish sperm DNA (FS-DNA), with implications for their use in chemotherapeutics and as DNA-targeting agents. The compounds' binding modes, interaction energies, and antimicrobial assays have been thoroughly investigated, providing a foundation for their application in medical and biological research (Mahmood et al., 2019).

Antihypertensive Activity

The synthesis and screening of benzimidazole derivatives for their antihypertensive activity have been documented. These compounds have been analyzed for specific functional groups, with their structures confirmed by NMR and Mass spectroscopy. The findings suggest significant antihypertensive potential, indicating their usefulness in developing blood pressure-lowering medications (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Anti-Inflammatory Agents

Several studies have synthesized and tested benzimidazole derivatives as antimicrobial and anti-inflammatory agents. These compounds have shown promising activity against bacterial and fungal strains, with some derivatives exhibiting comparable or superior activity to commercial drugs. The research underscores the potential of benzimidazole derivatives in developing new antimicrobial and anti-inflammatory treatments (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their corrosion inhibition potential, particularly for protecting carbon steel in acidic environments. Through electrochemical impedance spectroscopy and other techniques, certain derivatives have demonstrated high inhibition efficiency, suggesting their application in industrial corrosion protection (Rouifi et al., 2020).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

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properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLKFFOXFNQDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327447
Record name 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole

CAS RN

69498-30-2
Record name 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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